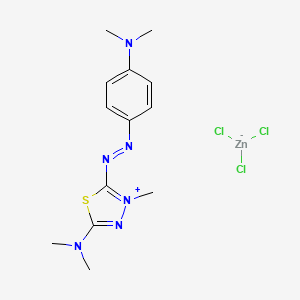
3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline ring. The presence of both ethyl and methyl groups at specific positions on the ring system further distinguishes it from other related compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoline core .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methyl-3H-imidazo(4,5,f)quinoline: Similar structure but lacks the ethyl group.
2-Amino-3,4-dimethyl-3H-imidazo(4,5,f)quinoline: Contains an additional methyl group compared to 3-Ethyl-4-methyl-3H-imidazo(4,5,f)quinolin-2-amine.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
99601-32-8 |
|---|---|
Molekularformel |
C13H14N4 |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
3-ethyl-4-methylimidazo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C13H14N4/c1-3-17-12-8(2)7-10-9(5-4-6-15-10)11(12)16-13(17)14/h4-7H,3H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
BWJGNVFHFCOCCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)




![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)


